1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-isopropyl-5-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic systems through cyclization reactions.
Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Scientific Research Applications
1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting enzymes or receptors involving pyrazole moieties.
Material Science: It can be employed in the synthesis of functional materials, such as polymers and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 1-isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride largely depends on its reactivity and the specific context in which it is used. In medicinal chemistry, for example, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can also interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
1-Isopropyl-5-methyl-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives, such as:
5-Methyl-1H-pyrazole: Lacks the isopropyl and carbonyl chloride groups, making it less reactive in certain synthetic applications.
1-Isopropyl-3-methyl-1H-pyrazole:
1-Isopropyl-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)11-6(3)4-7(10-11)8(9)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFWNQEWXKIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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